![molecular formula C10H12F3N3 B2599333 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine CAS No. 2097868-16-9](/img/structure/B2599333.png)

2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

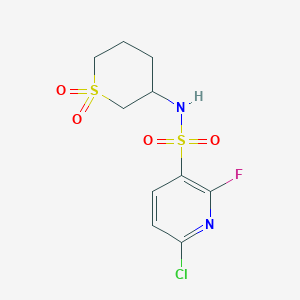

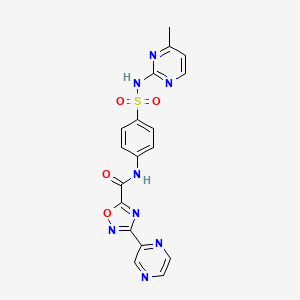

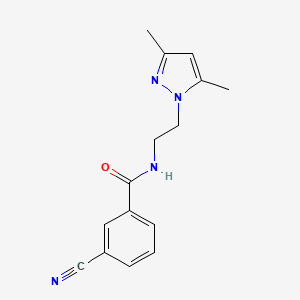

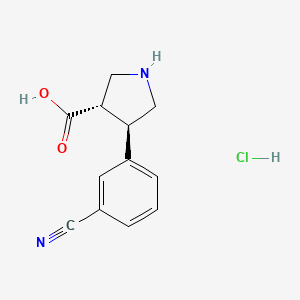

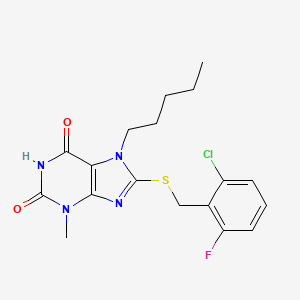

“2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . It also contains a trifluoromethyl group and a piperidine ring . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Molecular Structure Analysis

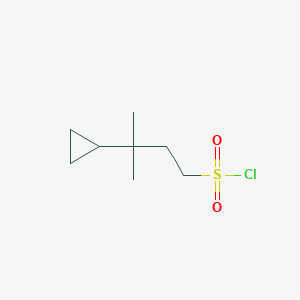

The molecular structure of “2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine” includes a pyrimidine ring, a trifluoromethyl group, and a piperidine ring . The InChI code for this compound is 1S/C10H12F3N3/c11-10(12,13)8-3-6-15-9(16-8)7-1-4-14-5-2-7/h3,6-7,14H,1-2,4-5H2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine” include a molecular weight of 244.26 Da . The compound is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Aplicaciones Científicas De Investigación

Antiviral Agents

A series of new isatin derivatives was designed and synthesized as broad-spectrum antiviral agents . These compounds were pursued against three viruses, namely influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) . In particular, certain compounds displayed the highest antiviral activity against these viruses .

2. SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) Inhibitors Isatin-based imidazole derivatives exhibited significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) after conducting receptor–ligand interaction studies . This suggests that “2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine” could potentially be used in the development of treatments for COVID-19.

Synthesis of Biologically Active Piperidines

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, “2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine” could be used in the synthesis of various biologically active piperidines.

Development of Antiviral Candidates

The chemical synthesis of certain derivatives has led to the development of outstanding antiviral candidates . The structures of the synthesized compounds were verified using spectrum data and elemental analyses .

Pharmacological Applications

Piperidines are present in more than twenty classes of pharmaceuticals . Therefore, “2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine” could have a wide range of pharmacological applications.

Drug Design

Given the significant role of piperidines in the pharmaceutical industry , “2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine” could be used as a key fragment in the design of various drugs.

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives, which include 2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It is known that compounds with a piperidine moiety, such as 2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine, show a wide variety of biological activities .

Biochemical Pathways

It is known that piperidine derivatives can affect a wide range of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

It is known that piperidine derivatives have been widely used as building blocks and reagents in synthesizing organic compounds, including medicinal products .

Result of Action

It is known that piperidine derivatives can exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .

Action Environment

It is known that the biological activities of piperidine derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .

Propiedades

IUPAC Name |

2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3/c11-10(12,13)8-2-6-16(7-3-8)9-14-4-1-5-15-9/h1,4-5,8H,2-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKAPUCINNBJOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-7-(4-methylphenyl)-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2599252.png)

![N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2599255.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2599265.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2599269.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2599271.png)